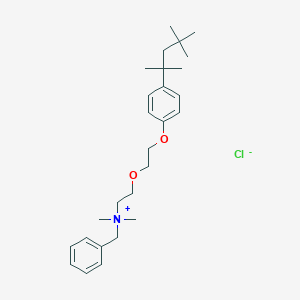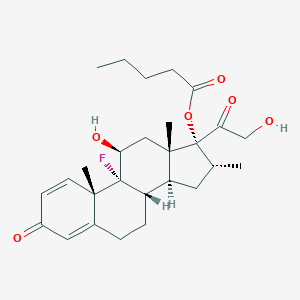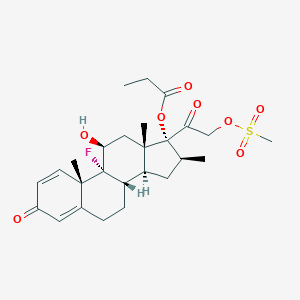
Desacetilcefalotina
Descripción general
Descripción
Desacetylcephalothin is a metabolite of cephalothin, a first-generation cephalosporin antibiotic. Cephalothin is known for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. Desacetylcephalothin is formed when the acetoxy group at position three of cephalothin is hydrolyzed. This metabolite has a significantly lower antibacterial activity compared to its parent compound .
Aplicaciones Científicas De Investigación
Desacetylcephalothin has several applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studies on desacetylcephalothin help understand the metabolic pathways of cephalosporins in biological systems.
Medicine: Research on desacetylcephalothin contributes to the development of new antibiotics and the improvement of existing ones.
Industry: It is used in the quality control of cephalothin production and in the development of new cephalosporin derivatives
Mecanismo De Acción
Target of Action
Desacetylcephalothin, a metabolite of cephalothin, primarily targets the penicillin-binding proteins (PBPs) . These proteins are responsible for the union of peptidoglycan units, which are essential components of bacterial cell walls .
Mode of Action
The mechanism of action of desacetylcephalothin involves the inhibition of cell wall synthesis in microorganisms . This is achieved through its binding to PBPs, which impedes the connection between peptidoglycan structures . This disruption in cell wall synthesis leads to bacterial cell death.
Biochemical Pathways
Desacetylcephalothin affects the peptidoglycan biosynthesis pathway . By binding to PBPs, it prevents the cross-linking of peptidoglycan units, disrupting the integrity of the bacterial cell wall . This results in the inability of the bacteria to maintain their cellular structure, leading to cell lysis and death .
Pharmacokinetics
The pharmacokinetics of desacetylcephalothin is characterized by its ability to penetrate more efficiently into cerebrospinal fluid (CSF) compared to its parent drug, cephalothin . The observed half-life of desacetylcephalothin in CSF is longer than that of cephalothin . .
Result of Action
The primary result of desacetylcephalothin’s action is the inhibition of bacterial growth . By disrupting cell wall synthesis, it causes bacterial cell lysis and death . It’s worth noting that desacetylcephalothin has less antibacterial activity than the parent drug, cephalothin .
Action Environment
The action of desacetylcephalothin can be influenced by various environmental factors. For instance, the choroid plexus in the brain can metabolize cephalothin to desacetylcephalothin . This intrathecal metabolism may contribute to the unsatisfactory performance of cephalothin in bacterial meningitis
Análisis Bioquímico
Biochemical Properties
It is metabolized from cephalothin, which has an acetoxy group at position three of the molecule . The conversion of cephalothin into desacetylcephalothin results in a compound with much lower activity against both Gram-positive and Gram-negative bacteria .
Cellular Effects
The conversion of cephalothin into desacetylcephalothin might influence its distribution in tissues . In experimental pneumococcal meningitis in rabbits, the observed half-life of desacetylcephalothin in cerebrospinal fluid (CSF) was longer than that of cephalothin . This suggests that desacetylcephalothin may persist longer in certain tissues, potentially influencing cellular processes over a more extended period.
Molecular Mechanism
It is known that cephalothin, from which desacetylcephalothin is derived, has antimicrobial action and is resistant to penicilinase enzymes . The conversion of cephalothin into desacetylcephalothin, which has less antibacterial activity, may influence the overall antimicrobial effect of the drug .
Temporal Effects in Laboratory Settings
In experimental settings, the half-life of desacetylcephalothin in CSF was found to be longer than that of cephalothin . This suggests that desacetylcephalothin may have different temporal effects in laboratory settings, potentially influencing long-term cellular function in in vitro or in vivo studies.
Metabolic Pathways
Desacetylcephalothin is a metabolite of cephalothin . The metabolic pathway involves the conversion of cephalothin, which possesses an acetoxy group at position three of the molecule, into desacetylcephalothin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Desacetylcephalothin is typically synthesized through the hydrolysis of cephalothin. The reaction involves the removal of the acetoxy group from cephalothin, resulting in the formation of desacetylcephalothin. This process can be carried out under mild acidic or basic conditions, often using water as the solvent .
Industrial Production Methods: In industrial settings, the production of desacetylcephalothin involves the controlled hydrolysis of cephalothin. The reaction conditions are optimized to ensure maximum yield and purity of the product. High-pressure liquid chromatography (HPLC) is commonly used to monitor the reaction and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: Desacetylcephalothin undergoes various chemical reactions, including:
Oxidation: Desacetylcephalothin can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert desacetylcephalothin back to cephalothin under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the beta-lactam ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Cephalothin.
Substitution: Various cephalosporin derivatives.
Comparación Con Compuestos Similares
Cephalothin: The parent compound of desacetylcephalothin, with higher antibacterial activity.
Cefazolin: Another first-generation cephalosporin with a similar structure but different pharmacokinetic properties.
Cephaloridine: A cephalosporin with a similar spectrum of activity but different chemical structure.
Uniqueness of Desacetylcephalothin: Desacetylcephalothin is unique due to its lower antibacterial activity compared to cephalothin. This characteristic makes it a valuable compound for studying the metabolic pathways and pharmacokinetics of cephalosporins. Additionally, its formation and presence in biological systems provide insights into the metabolism and efficacy of cephalothin .
Propiedades
IUPAC Name |
(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S2/c17-5-7-6-23-13-10(12(19)16(13)11(7)14(20)21)15-9(18)4-8-2-1-3-22-8/h1-3,10,13,17H,4-6H2,(H,15,18)(H,20,21)/t10-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBAVMIGXROYPQ-ZWNOBZJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70974769 | |
| Record name | 3-(Hydroxymethyl)-7-{[1-hydroxy-2-(thiophen-2-yl)ethylidene]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5935-65-9 | |
| Record name | Deacetylcephalothin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5935-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desacetylcephalothin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005935659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Hydroxymethyl)-7-{[1-hydroxy-2-(thiophen-2-yl)ethylidene]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R-trans)-3-(hydroxymethyl)-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)-](/img/structure/B193702.png)


![beta-bisabolol,(1S)-1-[(1S)-1,5-dimethyl-4-hexenyl]-4-methyl-3-cyclohexen-1-ol,beta-bisabolol](/img/structure/B193710.png)

![[1,1'-Biphenyl]-4-yl(phenyl)methanol](/img/structure/B193714.png)


